ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE
Overview
Description
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a pentanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl ester group.
Amidation: The intermediate product is then subjected to amidation with pentanoyl chloride to form the pentanamido derivative.
Esterification: Finally, the compound is esterified to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and reduced production times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely binds to sodium ion channels on nerve membranes, reducing their permeability to sodium ions. This action inhibits the conduction of nerve impulses, resulting in a loss of sensation .
Comparison with Similar Compounds
ETHYL 4-(4-PENTANAMIDOBENZAMIDO)BENZOATE can be compared with other similar compounds such as:
Benzocaine: Both compounds share a benzoate ester structure and have local anesthetic properties.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
Properties
IUPAC Name |
ethyl 4-[[4-(pentanoylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-5-6-19(24)22-17-11-7-15(8-12-17)20(25)23-18-13-9-16(10-14-18)21(26)27-4-2/h7-14H,3-6H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKINQKFWSHAPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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